This compound can be synthesized through various methods involving the reaction of specific starting materials, such as methyl 4-formylbenzoate, with amines or other functional groups. Research articles and patents provide insights into its synthesis and applications, highlighting its significance in medicinal chemistry and drug development .
Benzamide, 4-methyl-, hydrochloride falls under the following classifications:
The synthesis of Benzamide, 4-methyl-, hydrochloride can be achieved through several approaches:
The purification of synthesized compounds typically involves techniques such as column chromatography and crystallization, ensuring high purity levels (95–99%) verified by high-performance liquid chromatography.
Benzamide, 4-methyl-, hydrochloride has a molecular formula of CHClN and a molecular weight of approximately 171.64 g/mol. The structure consists of a benzene ring substituted at the para position with a methyl group and an amide functional group.
Benzamide, 4-methyl-, hydrochloride can undergo various chemical reactions typical for amides:
These reactions are often facilitated under controlled conditions to optimize yield and selectivity.
Benzamide derivatives often exhibit biological activity through their interaction with specific receptors or enzymes in biological systems. The mechanism typically involves binding to target proteins, influencing pathways related to pain modulation or cell signaling.
Studies have shown that certain benzamide compounds exhibit high affinity for opioid receptors, suggesting potential analgesic properties . The binding affinities are quantitatively assessed using radiolabeled ligands in receptor assays.
Benzamide, 4-methyl-, hydrochloride is primarily utilized in medicinal chemistry for:
Nucleophilic acyl substitution (NAS) is a fundamental reaction for constructing benzamide cores, including 4-methylbenzamide derivatives. This process involves the displacement of a leaving group (LG) attached to the carbonyl carbon by a nucleophile (Nu) via a tetrahedral intermediate. The reaction efficiency follows the Leaving Group Ability Principle: LG departure is favored when the conjugate acid of the leaving group has a lower pKa than the conjugate acid of the nucleophile. For 4-methylbenzoyl chloride, the chlorine atom (pKa HCl = −7) serves as an excellent leaving group, allowing efficient amidation with amines even at low temperatures [6] [9].
Key mechanistic insights:
Table 1: Relative Reactivity in NAS for 4-Methylbenzamide Precursors
Substrate | Leaving Group | Relative Rate | Reaction Conditions |
---|---|---|---|
4-Methylbenzoyl chloride | Cl⁻ | 1.0 (reference) | 0°C, Et₃N, THF |
4-Methylbenzoyl anhydride | 4-MeC₆H₄C(O)O⁻ | 0.3 | 25°C, pyridine |
Methyl 4-methylbenzoate | CH₃O⁻ | 10⁻⁴ | Reflux, amine, 12h |
Notably, direct amidation of 4-methylbenzoic acid requires activation via carbodiimides (Section 1.3) due to the poor leaving group ability of OH⁻ (pKa H₂O = 15.7) [6].
Reductive amination enables the installation of secondary amine functionalities onto 4-methylbenzaldehyde intermediates prior to amidation. This strategy is pivotal for synthesizing N-alkylated 4-methylbenzamide hydrochlorides. The process involves:
Optimized protocol (from kinase inhibitor synthesis):
Table 2: Reductive Amination Efficiency with 4-Methylbenzaldehyde
Amine | Reducing Agent | Time (h) | Yield (%) | Application |
---|---|---|---|---|
Piperazine | STAB | 4 | 92 | CDK2 inhibitors [7] |
Benzylamine | NaBH₄ | 2 | 85 | Impurity synthesis [10] |
N-Methylpiperazine | H₂ (Pd/C) | 12 | 78 | Anticancer scaffolds [7] |
Critical side reactions include eneamine formation with enolizable aldehydes (mitigated by low-temperature addition) and dialkylation (suppressed via amine stoichiometry control) [10].
Carbodiimides activate the carboxyl group of 4-methylbenzoic acid for direct coupling to amines, bypassing acid chloride intermediates. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are predominant agents, often paired with N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) to suppress racemization and enhance efficiency [2] [7].
Mechanistic highlights:
Industrial application (kinase inhibitor synthesis):
"Condensing agents DCC or CDI in the presence of NEt₃/BtOH enabled CDK2-targeting benzamides in 34–82% yield after chromatography." [7]
Table 3: Carbodiimide Agents for 4-Methylbenzamide Coupling
Carbodiimide | Additive | Solvent | Temperature | Yield Range (%) |
---|---|---|---|---|
DCC | NHS | THF | 0°C → 25°C | 60–75 |
EDC·HCl | HOAt | DMF | 25°C | 70–82 |
CDI | None | Acetonitrile | 60°C | 50–65 |
Limitations: DCU precipitation necessitates filtration, complicating continuous processes. Water-soluble carbodiimides (e.g., EDC) simplify purification in aqueous workups [2].
Mechanochemistry via ball milling provides an eco-friendly alternative for synthesizing 4-methylbenzamide derivatives by eliminating solvents and reducing energy consumption. This technique leverages high-frequency mechanical impacts to accelerate solid-state reactions between 4-methylbenzoic acid and amine hydrochlorides [3] [6].
Process advantages:
Table 4: Ball Milling Parameters for 4-Methylbenzamide Synthesis
Milling Ball Mass (g) | Frequency (Hz) | Time (min) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
14.4 | 20 | 20 | 60–65 | Moderate |
56.6 | 20 | 15 | 95–99 | Negligible |
56.6 | 30 | 10 | 90 | Low |
Critical parameters:
Strategic modifications of the 4-methylbenzamide core enable fine-tuning of biological interactions. Key approaches include:
1.5.1. Electrophilic Warhead Installation
Covalent inhibitors are designed by incorporating electron-deficient aryl halides at the benzamide’s meta-position. These undergo nucleophilic aromatic substitution (SNAr) with cysteine residues in target proteins:
"4-Chloro-3-nitrobenzamide analogs covalently modify Cys239 of β-tubulin via SNAr, impairing microtubule dynamics. Potency correlates with leaving group ability: OC₃F (IC₅₀ = 20 nM) > I (IC₅₀ = 51 nM) > Cl (IC₅₀ = 182 nM)." [8]
1.5.2. Bioisosteric Replacements
1.5.3. Peptide-Peptide Hybridization
Fragment ligated inhibitory peptides (FLIPs) conjugate 4-methylbenzamide "caps" to peptidic sequences (e.g., Arg-βLeu-3TA-NH₂), yielding dual CDK2/cyclin A and CDK4/cyclin D1 inhibitors (IC₅₀ = 0.69–12.89 μM) [7].
Table 5: Bioactivity Modulation via Substituent Effects
Modification | Biological Target | Activity Enhancement | Mechanistic Basis |
---|---|---|---|
4-Piperazine substitution | CDK2/Cyclin A | IC₅₀ from >100 μM → 5.3 μM | Ionic interaction with Arg binding site |
3-NO₂/4-Cl motif | β-Tubulin Cys239 | Covalent inhibition (IC₅₀ = 20 nM) | SNAr with thiolate |
Pyridine-linked 1,2,4-oxadiazole | Fungal kinases | 90.5% inhibition of Botrytis cinerea | Hydrogen bonding with catalytic lysine [4] |
These targeted modifications demonstrate how strategic functionalization expands the therapeutic relevance of 4-methylbenzamide hydrochloride scaffolds.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9